molecular formula C13H16O B8610225 ((Cyclohex-2-enyloxy)methyl)benzene CAS No. 32700-48-4

((Cyclohex-2-enyloxy)methyl)benzene

Cat. No.: B8610225
CAS No.: 32700-48-4
M. Wt: 188.26 g/mol
InChI Key: UBYHKDVMKZGYES-UHFFFAOYSA-N
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Description

((Cyclohex-2-enyloxy)methyl)benzene is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

32700-48-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

cyclohex-2-en-1-yloxymethylbenzene

InChI

InChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2

InChI Key

UBYHKDVMKZGYES-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyclohex-2-en-1-ol (10.0 g, 101.9 mmol) in anhydrous THF (100 mL) was added to a stirred suspension containing sodium hydride (8.0 g, 199.7 mmol) (60% dispersion in oil) and benzyl bromide in anhydrous THF (250 mL) maintained at 50° C. The resulting solution was stirred at 55-60° C. for 18 h. After cooling to ambient temperature, water was added to quench the reaction and the mixture was diluted with ether (500 mL). The organic phase was separated, dried (Na2SO4), filtered and concentrated in vacuo to an oil that was subjected to a short silica plug filtration to provide 16.1 g of desired product 51a that was used directly in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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